molecular formula C22H29NO8 B7908607 Propranolol-2-O-b-D-glucuronide

Propranolol-2-O-b-D-glucuronide

Cat. No.: B7908607
M. Wt: 435.5 g/mol
InChI Key: PCALHJGQCKATMK-UHFFFAOYSA-N
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Description

Propranolol-2-O-b-D-glucuronide is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist commonly used to treat cardiovascular diseases such as hypertension and arrhythmia. This compound is formed through the glucuronidation of propranolol, a process that enhances the solubility and excretion of the drug .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propranolol-2-O-b-D-glucuronide is synthesized through the glucuronidation of propranolol. This process involves the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to propranolol . The reaction typically occurs in the liver, where UGT enzymes are abundant .

Industrial Production Methods: In an industrial setting, this compound can be produced using human liver microsomes or recombinant UGT enzymes. The reaction conditions include a buffer solution, cofactors such as magnesium chloride, and the substrate propranolol . The reaction is carried out at physiological pH and temperature to mimic the conditions in the human body .

Chemical Reactions Analysis

Types of Reactions: Propranolol-2-O-b-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond .

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Conjugation: UDPGA, UGT enzymes, buffer solution, magnesium chloride.

Major Products:

    Hydrolysis: Propranolol and glucuronic acid.

    Conjugation: this compound.

Scientific Research Applications

Propranolol-2-O-b-D-glucuronide is used in various scientific research fields:

    Chemistry: Studying the metabolism and pharmacokinetics of propranolol.

    Biology: Investigating the role of UGT enzymes in drug metabolism.

    Medicine: Understanding the excretion and detoxification processes of propranolol in the human body.

    Industry: Developing improved drug formulations and delivery systems.

Mechanism of Action

Propranolol-2-O-b-D-glucuronide exerts its effects by enhancing the solubility and excretion of propranolol. The glucuronidation process increases the hydrophilicity of propranolol, facilitating its elimination via urine . The molecular targets involved in this process include UGT enzymes, which catalyze the transfer of glucuronic acid to propranolol .

Comparison with Similar Compounds

  • 4-Hydroxypropranolol-2-O-b-D-glucuronide
  • 5-Hydroxythis compound
  • 7-Hydroxythis compound

Comparison: this compound is unique in its specific glucuronidation site, which affects its solubility and excretion profile. Compared to other hydroxypropranolol glucuronides, it may exhibit different pharmacokinetic properties and enzyme selectivity .

Properties

IUPAC Name

3,4,5-trihydroxy-6-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCALHJGQCKATMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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